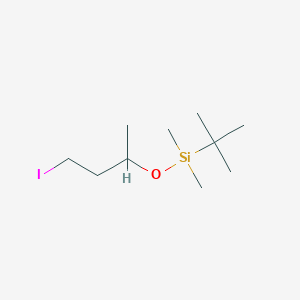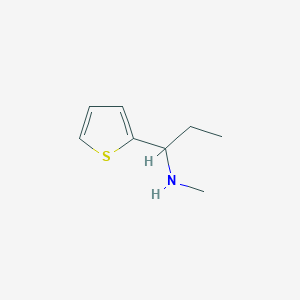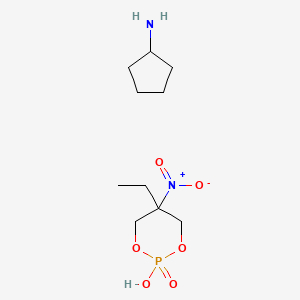
N,N-bis(2-bromoethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(2-bromoethyl)benzamide is an organic compound with the molecular formula C11H13Br2NO. It is a derivative of benzamide, where the amide nitrogen is substituted with two 2-bromoethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-bis(2-bromoethyl)benzamide can be synthesized through the reaction of benzamide with 2-bromoethylamine hydrobromide in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing reagents .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-bis(2-bromoethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of N,N-bis(2-bromoethyl)benzoic acid.
Reduction: Formation of N,N-bis(2-bromoethyl)benzylamine.
Wissenschaftliche Forschungsanwendungen
N,N-bis(2-bromoethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N,N-bis(2-bromoethyl)benzamide involves its ability to interact with nucleophiles due to the presence of reactive bromine atoms. These interactions can lead to the formation of covalent bonds with biological targets, potentially disrupting their normal function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-(2-bromoethyl)benzamide: A related compound with one 2-bromoethyl group instead of two.
N,N-bis(2-chloroethyl)benzamide: Similar structure but with chlorine atoms instead of bromine.
N,N-bis(2-iodoethyl)benzamide: Similar structure but with iodine atoms instead of bromine.
Uniqueness: N,N-bis(2-bromoethyl)benzamide is unique due to the presence of two bromine atoms, which confer distinct reactivity and potential biological activity compared to its chloro and iodo analogs. The bromine atoms make it more reactive in nucleophilic substitution reactions, which can be advantageous in certain synthetic and medicinal applications .
Eigenschaften
CAS-Nummer |
91335-65-8 |
|---|---|
Molekularformel |
C11H13Br2NO |
Molekulargewicht |
335.03 g/mol |
IUPAC-Name |
N,N-bis(2-bromoethyl)benzamide |
InChI |
InChI=1S/C11H13Br2NO/c12-6-8-14(9-7-13)11(15)10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI-Schlüssel |
CXOJZJCGSKPJEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N(CCBr)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


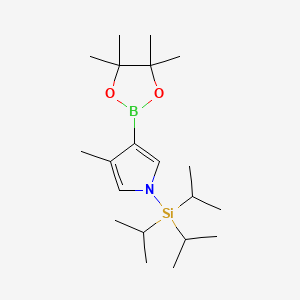
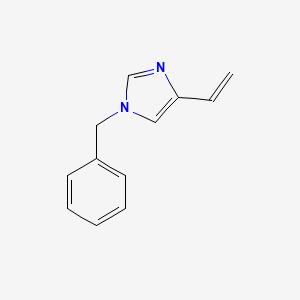

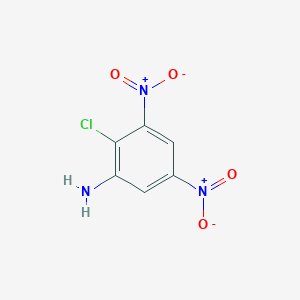
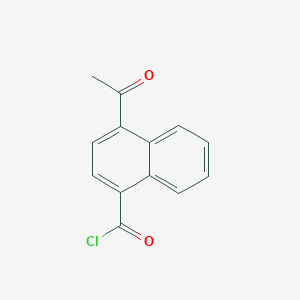
![Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate](/img/structure/B13986078.png)
